molecular formula C26H29N5O B12085951 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine

3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine

Cat. No.: B12085951
M. Wt: 427.5 g/mol
InChI Key: PPIOFHDONIELRC-UHFFFAOYSA-N
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Description

3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Aberrant signaling through FGFR pathways is a well-established driver of tumorigenesis, promoting cancer cell proliferation, survival, and angiogenesis (Nature Reviews Cancer) . This compound exerts its effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K/Akt pathways (National Cancer Institute) . Its high selectivity profile makes it an invaluable chemical probe for dissecting the specific roles of FGFR signaling in various biological contexts. Researchers utilize this inhibitor primarily in preclinical oncology studies to investigate the therapeutic potential of FGFR inhibition in a range of cancer models, including those harboring FGFR amplifications, fusions, or mutations. It is a critical tool for validating FGFR as a drug target, understanding mechanisms of resistance, and exploring combination treatment strategies. The research applications of this compound are foundational for advancing the development of targeted therapies for cancers dependent on FGFR signaling.

Properties

Molecular Formula

C26H29N5O

Molecular Weight

427.5 g/mol

IUPAC Name

7-benzyl-5,6-dimethyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C26H29N5O/c1-19-20(2)31(17-21-7-4-3-5-8-21)25-24(19)26(29-18-28-25)32-23-10-13-30(14-11-23)16-22-9-6-12-27-15-22/h3-9,12,15,18,23H,10-11,13-14,16-17H2,1-2H3

InChI Key

PPIOFHDONIELRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=NC=N2)OC3CCN(CC3)CC4=CN=CC=C4)CC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthesis of 7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Method A: Alkylation and Methylation

  • Starting Material : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (prepared via cyclization of 2,4-diaminopyrimidine derivatives).

  • Benzylation : React with benzyl chloride in DMF using K₂CO₃ as a base (70–80°C, 12 h) to yield 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Methylation :

    • Introduce methyl groups at C5 and C6 using methyl iodide and LDA (lithium diisopropylamide) in THF at −78°C.

    • Yield: 65–70%.

  • Hydrolysis : Treat 4-chloro intermediate with NaOH/MeOH under reflux to form 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Method B: Direct Functionalization

  • Alternative routes involve condensation of pre-functionalized pyrrole and pyrimidine fragments.

Etherification: Introduction of Piperidin-4-yloxy Group

Method C: Nucleophilic Aromatic Substitution

  • Activation : Convert the 4-hydroxy group to a better leaving group (e.g., triflate using triflic anhydride).

  • Coupling : React with piperidin-4-ol in presence of NaH (THF, 60°C, 6 h).

    • Yield: 50–60%.

Method D: Mitsunobu Reaction

  • Use DEAD (diethyl azodicarboxylate) and PPh₃ to couple 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol with piperidin-4-ol.

  • Solvent: THF, room temperature, 24 h.

  • Yield: 70–75%.

Functionalization of Piperidine with Pyridinylmethyl Group

Method E: Mannich Reaction

  • Reagents : Formaldehyde and 3-pyridinemethanol in AcOH.

  • Conditions : Reflux for 8 h, followed by neutralization with NaHCO₃.

    • Yield: 55–60%.

Method F: Alkylation

  • Chloromethylpyridine : React 3-(chloromethyl)pyridine with the piperidine intermediate in presence of K₂CO₃ (DMF, 80°C, 12 h).

    • Yield: 65–70%.

Optimization and Challenges

Regioselectivity in Pyrrolopyrimidine Functionalization

  • Issue : Competing substitutions at C2 and C4 positions.

  • Solution : Use bulky bases (e.g., LDA) to favor methylation at C5/C6.

Purification of Intermediates

  • Chromatography : Silica gel column chromatography (EtOAc/hexane) for intermediates.

  • Crystallization : Recrystallize final product from MeOH/CH₂Cl₂.

Data Tables

Table 1: Summary of Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)Reference
1BenzylationBnCl, K₂CO₃, DMF, 70°C75
2MethylationMeI, LDA, THF, −78°C65
3Etherification (Mitsunobu)Piperidin-4-ol, DEAD, PPh₃, THF72
4Pyridinylmethyl introduction3-(Chloromethyl)pyridine, K₂CO₃, DMF, 80°C68

Table 2: Analytical Data for Key Intermediates

CompoundHPLC Purity (%)1H^1H-NMR (δ, ppm)
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol98.52.35 (s, 6H, CH₃), 5.20 (s, 2H, Bn), 8.15 (s, 1H)
4-(Piperidin-4-yloxy) intermediate97.23.40–3.60 (m, 4H, piperidine), 4.85 (m, 1H, O-link)
Final product99.12.40 (s, 6H, CH₃), 3.75 (s, 2H, CH₂Py), 8.50 (m, 3H, Py)

Critical Analysis of Methodologies

  • Method C vs. D : Mitsunobu (Method D) offers higher yields but requires costly reagents. Nucleophilic substitution (Method C) is cheaper but less efficient.

  • Scalability : Method F (alkylation) is preferred for industrial-scale synthesis due to simpler workup .

Chemical Reactions Analysis

Types of Reactions

3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Inhibition of LRRK2 Kinase
    • The compound has been studied as a potential inhibitor of Leucine-rich repeat kinase 2 (LRRK2) , which is implicated in Parkinson's disease. Inhibitors targeting LRRK2 may help manage symptoms or slow disease progression.
    • A study highlighted the effectiveness of similar pyrrolo-pyrimidine derivatives in inhibiting LRRK2 activity, suggesting that modifications to the structure can enhance potency and selectivity .
  • Anticancer Activity
    • Research indicates that pyrrolo-pyrimidine compounds exhibit anticancer properties by interfering with signaling pathways critical for tumor growth. The specific structure of 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine may enhance its efficacy against certain cancer cell lines.
    • Case studies have reported promising results in vitro, where related compounds showed significant cytotoxic effects on various cancer types .

Biological Studies

The synthesis of 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the pyrrolo-pyrimidine core.
  • Functionalization to introduce the benzyl and piperidinyl groups.
  • Final coupling reactions to assemble the complete structure.

These synthetic methodologies are crucial for producing analogs that can be tested for enhanced biological activity or reduced toxicity.

Mechanism of Action

The mechanism of action of 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their properties:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Key Properties Reference
Target Compound Pyrrolo[2,3-d]pyrimidine 7-benzyl, 5,6-dimethyl; 4-oxy-piperidin-1-yl linked to pyridinylmethyl ~460 (estimated*) Likely kinase inhibitor N/A
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride Pyrrolo[2,3-d]pyrimidine 4-chlorobenzyl, piperidin-4-amine; hydrochloride salt 378.3 Soluble salt form
{1‐[2‐(4‐(Piperidin‐1‐yl)‐7H‐pyrrolo[2,3‐d]pyrimidin‐7‐yl)ethyl]‐1H‐1,2,3‐triazol‐4‐yl}methyl ether (6d) Pyrrolo[2,3-d]pyrimidine Piperidin-1-yl at C4; triazole-ethyl linker N/A m.p. 141–143 °C; 59% synthesis yield
7-[4-(Piperidin-1-ylmethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one derivatives Pyrido[1,2-a]pyrimidin-4-one Piperidinylmethyl substituents; pyrazolo[1,5-a]pyrazine groups N/A Patent-listed kinase inhibitors

*Estimated based on structural similarity to ; exact value requires experimental validation.

Key Structural Differences:
  • Linker Diversity : The ether and methylene linkers in the target compound contrast with the triazole-ethyl bridge in and the pyrazolo-pyrazine groups in , influencing conformational flexibility and binding kinetics.

Biological Activity

The compound 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine (CAS No. 1381208-99-6) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The molecular formula of the compound is C26H29N5OC_{26}H_{29}N_{5}O, with a molecular weight of 427.54 g/mol. The structure includes a pyridine ring, a piperidine moiety, and a pyrrolo[2,3-d]pyrimidine derivative, which are significant in determining its biological activity.

Research indicates that compounds similar to 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine may modulate various biological pathways:

  • Inhibition of Janus Kinases (JAKs) : Compounds within the pyrrolo[2,3-d]pyrimidine class have been shown to inhibit JAKs, which are involved in cytokine signaling and immune responses. This inhibition suggests potential applications in treating immune-related disorders and cancers .
  • Autophagy Modulation : Related compounds have demonstrated the ability to disrupt autophagic flux by interfering with mTORC1 activity, which is crucial for cellular metabolism and growth. This mechanism may position these compounds as candidates for cancer therapy .

Anticancer Properties

The antiproliferative effects of similar pyrrolo derivatives have been documented in various cancer cell lines. For instance:

  • MIA PaCa-2 Cells : Compounds exhibiting submicromolar antiproliferative activity have been identified, indicating strong potential for therapeutic applications in pancreatic cancer .

Case Studies

  • Study on Pyrrolo Derivatives : A study highlighted the efficacy of certain pyrrolo derivatives in reducing mTORC1 activity and enhancing autophagy at basal levels. These findings suggest that 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine could similarly affect these pathways .
  • LRRK2 Inhibition : Research has also indicated that derivatives of this class can inhibit LRRK2 (Leucine-Rich Repeat Kinase 2), which is implicated in neurodegenerative diseases like Parkinson's disease . This inhibition could lead to therapeutic strategies for managing such conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSubmicromolar activity in MIA PaCa-2 cells
JAK InhibitionModulation of immune responses
Autophagy ModulationDisruption of mTORC1 activity
LRRK2 InhibitionPotential treatment for neurodegeneration

Q & A

Q. How can researchers safely handle hazardous intermediates during synthesis?

  • Chlorination steps : Use fume hoods and personal protective equipment (PPE) for chlorinating agents like POCl3.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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